



# **Application Notes and Protocols for the Synthesis of PHCCC Derivatives**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (**PHCCC**), a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The following sections detail the synthetic methodologies, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.

### Synthetic Pathway for PHCCC Derivatives

The synthesis of **PHCCC** and its derivatives originates from the precursor ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. The general synthetic scheme involves a multi-step process including the formation of the cyclopropa[b]chromene core, followed by functional group transformations to yield the final **PHCCC** molecule.



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Caption: General synthetic route for **PHCCC** derivatives.

### **Quantitative Data Summary**

The following table summarizes key quantitative data related to the biological activity of **PHCCC** and its derivatives. This data is essential for comparing the potency and efficacy of these compounds as mGluR4 positive allosteric modulators.

Compoun d	Target	Assay Type	EC50 / IC50 (μΜ)	Maximum Efficacy (% of Glutamat e Max)	Fold Shift	Referenc e
(-)-PHCCC	hmGluR4a	GTPy[35S] binding	>30 (alone)	-	-	[1]
(-)-PHCCC	hmGluR4a	GTPy[35S] binding	~6 (in presence of 0.2 μM L-AP4)	-	-	[1]
(-)-PHCCC	hmGluR4a	GTPy[35S] binding	3.8 (in presence of 10 µM L- AP4)	-	-	[1]
(±)-PHCCC	hmGluR4	Ca2+ mobilizatio n	4.1	118.3 ± 7.3	6.7 ± 0.8	[2]
VU015504 1	hmGluR4	Ca2+ mobilizatio n	0.56 ± 0.1	107.6 ± 6.3	7.7 ± 0.6	[2]
CPCCOEt	hmGluR1b	Ca2+ mobilizatio n	6.5 (IC50)	-	-	[1]



EC50 values represent the concentration of the compound that produces 50% of the maximal response. IC50 values represent the concentration of an inhibitor where the response (or binding) is reduced by half. Fold shift indicates the factor by which the agonist's potency is increased in the presence of the PAM.

### **Experimental Protocols**

The following are detailed experimental protocols for the key synthetic steps and biological evaluation of **PHCCC** derivatives.

## Protocol 1: Synthesis of the Cyclopropa[b]chromene Core

This protocol is adapted from the synthesis of related cyclopropa[b]chromene-1a-carboxylates.

#### Materials:

- Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Dimethyl sulfoxide (DMSO)
- Trimethylsulfoxonium iodide
- · Nitrogen atmosphere
- Standard glassware for organic synthesis

#### Procedure:

- To a solution of sodium hydride (1.2 eq) in dry DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
- Stir the resulting mixture for 1 hour at room temperature to form the ylide.
- Add a solution of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (1.0 eq) in dry DMSO dropwise to the ylide solution.



- Stir the reaction mixture at room temperature for 12-18 hours.
- Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the cyclopropanated intermediate.

## Protocol 2: Conversion of Ethyl Ester to N-Phenyl Carboxamide

#### Materials:

- Ethyl ester intermediate from Protocol 1
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl) for acidification
- Aniline
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

#### Procedure:

• Ester Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of EtOH and 1M NaOH solution. Stir the mixture at room temperature for 4-6 hours until the reaction is complete



(monitored by TLC).

- Acidify the reaction mixture to pH 2-3 with 1N HCl.
- Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the crude acid.
- Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add aniline (1.1 eq),
   HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Dilute the reaction with water and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
- Purify the crude product by column chromatography to obtain the N-phenyl carboxamide derivative.

## Protocol 3: Formation of the Oxime (Hydroxyimino group)

This protocol describes a general method for the formation of an oxime from a ketone.[3]

#### Materials:

- Ketone precursor (the N-phenyl carboxamide derivative with a carbonyl group at the 7-position)
- · Hydroxylamine hydrochloride
- Pyridine
- Ethanol (EtOH)

#### Procedure:

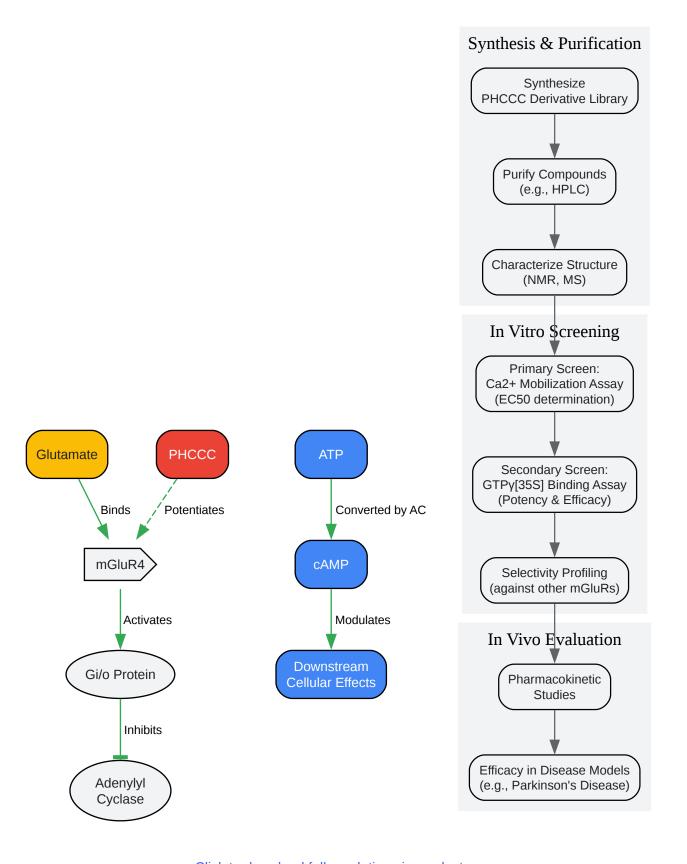


- Dissolve the ketone precursor in ethanol.
- Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate.
- Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield the final PHCCC product.

## Signaling Pathway and Experimental Workflow mGluR4 Signaling Pathway

**PHCCC** acts as a positive allosteric modulator of mGluR4, a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.





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